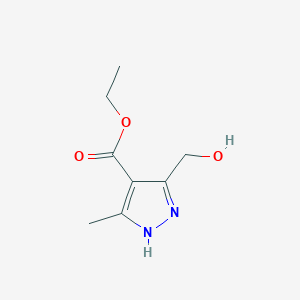

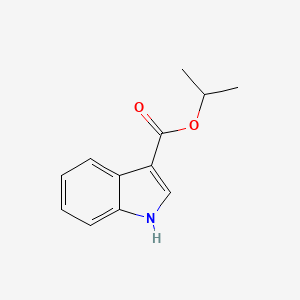

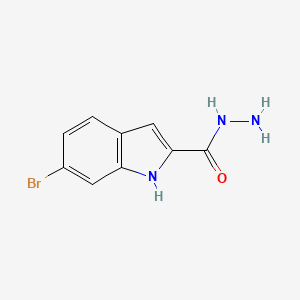

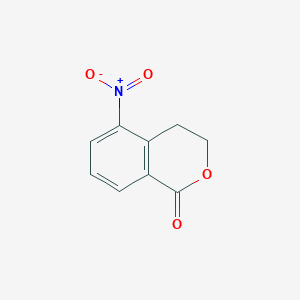

methyl 2,7-dimethyl-1H-indole-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 2,7-dimethyl-1H-indole-3-carboxylate” is a chemical compound with the molecular weight of 203.24 . It is a type of indole derivative . Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have various biologically vital properties .

Synthesis Analysis

The synthesis of indole derivatives has attracted the attention of the chemical community due to their importance . One method involves changing the base from K2CO3 to Ag2CO3 in the Mori–Ban–Hegedus indole synthesis . This approach was found to be quicker and could be performed at ambient temperature .Molecular Structure Analysis

The InChI code for “this compound” is1S/C12H13NO2/c1-7-5-4-6-9-8(2)11(12(14)15-3)13-10(7)9/h4-6,13H,1-3H3 . The InChI key is RAGWOSNMOATCDR-UHFFFAOYSA-N . Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 203.24 . It is stored at a temperature of 28°C .Mechanism of Action

Target of Action

Methyl 2,7-dimethyl-1H-indole-3-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives are known to bind with high affinity to multiple receptors , playing a crucial role in cell biology . .

Mode of Action

The mode of action of indole derivatives, including this compound, is complex and depends on the specific receptors they interact with . These interactions can lead to various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives can affect various biochemical pathways. For instance, some indole derivatives have been reported to show inhibitory activity against influenza A . .

Result of Action

The result of the action of this compound would depend on its specific targets and mode of action. Given the broad spectrum of biological activities associated with indole derivatives , the molecular and cellular effects could be diverse.

Advantages and Limitations for Lab Experiments

Methyl 2,7-dimethyl-1H-indole-3-carboxylate has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable in a variety of solvents. It also has a wide range of applications, and it has been used in a variety of scientific research studies. However, there are some limitations to using this compound in laboratory experiments. It is not approved for use in humans, and it is not known to be safe for long-term use.

Future Directions

The potential future directions for methyl 2,7-dimethyl-1H-indole-3-carboxylate include further research into its mechanism of action, its effects on neurodegenerative diseases, and its potential use as an anti-cancer drug. Additionally, further studies could be conducted to evaluate its effects on inflammation and the central nervous system. Additionally, further studies could be conducted to explore its potential use as an antimicrobial agent or to evaluate its potential as an antidepressant. Finally, further studies could be conducted to evaluate its potential use in the treatment of other diseases, such as diabetes and obesity.

Synthesis Methods

Methyl 2,7-dimethyl-1H-indole-3-carboxylate can be synthesized from a variety of starting materials, including indole, methyl iodide, and sodium hydroxide. The reaction can be carried out in a variety of solvents, such as dichloromethane or dimethylformamide. The reaction is typically carried out at room temperature, and the product is isolated by filtration or column chromatography.

Scientific Research Applications

Methyl 2,7-dimethyl-1H-indole-3-carboxylate has been used in a variety of scientific research applications, including the study of neurodegenerative diseases, cancer, and inflammation. It has also been used to study the effects of drugs on the central nervous system, as well as the effects of environmental toxins.

properties

IUPAC Name |

methyl 2,7-dimethyl-1H-indole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-7-5-4-6-9-10(12(14)15-3)8(2)13-11(7)9/h4-6,13H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNXGKYCMQUKSCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=C(N2)C)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(ethoxycarbonyl)cyclopropyl]boronic acid](/img/structure/B6600893.png)

![7-chloro-2-(2,2,2-trifluoroethyl)-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B6600915.png)